Lipophilicity (cLogP) Comparison: 3-Isopropyl Exhibits Intermediate Lipophilicity Between 3-Methyl and 3-Phenyl Analogs
3-Isopropylisoxazol-5-amine possesses a calculated partition coefficient (cLogP) of 1.2, as reported in authoritative chemical databases [1]. This value is intermediate between the lower lipophilicity of the 3-methyl analog (cLogP ~0.5) [2] and the higher lipophilicity of the 3-phenyl analog (cLogP ~1.9) [3]. This difference in lipophilicity is a critical parameter for medicinal chemists designing compounds with optimal membrane permeability and solubility profiles.
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | cLogP = 1.2 |
| Comparator Or Baseline | 3-Methylisoxazol-5-amine: cLogP ~0.5; 3-Phenylisoxazol-5-amine: cLogP ~1.9 |
| Quantified Difference | Approximately 0.7 log unit higher than 3-methyl, 0.7 log unit lower than 3-phenyl |
| Conditions | XLogP3 algorithm prediction |
Why This Matters
Intermediate lipophilicity can be advantageous for balancing aqueous solubility and membrane permeability, a crucial consideration for early-stage drug discovery and lead optimization.
- [1] PubChem. 3-(Propan-2-yl)-1,2-oxazol-5-amine. Compound Summary for CID 2115208. XLogP3: 1.2. View Source
- [2] PubChem. 3-Methylisoxazol-5-amine. Compound Summary for CID 273671. XLogP3: 0.5. View Source
- [3] PubChem. 3-Phenylisoxazol-5-amine. Compound Summary for CID 277370. XLogP3: 1.9. View Source
